molecular formula C17H18ClN5O3 B2978370 7-(2-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 330202-47-6

7-(2-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2978370
CAS No.: 330202-47-6
M. Wt: 375.81
InChI Key: IEZXPCHEIWPIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18ClN5O3 and its molecular weight is 375.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Interactional Properties

Research on compounds structurally related to "7-(2-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" highlights their unique conformational and interactional characteristics. For example, studies on the crystal structure of similar purine derivatives reveal that the purine fused-ring system is generally planar, which is crucial for their biological activity. The morpholine ring, commonly present in these compounds, adopts a chair conformation, facilitating specific molecular interactions. Such structural insights are critical for understanding the biological functions and therapeutic potentials of these molecules (Karczmarzyk et al., 1995).

Therapeutic Potential and Biological Activities

Various derivatives of "this compound" have been synthesized and tested for their potential therapeutic activities. For instance, studies on cardiovascular activity and receptor affinity of similar compounds have shown promising results, including antiarrhythmic and hypotensive effects. These findings suggest potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004). Moreover, the anxiolytic and antidepressant properties of these derivatives, demonstrated through receptor binding studies and in vivo assays, highlight their potential as novel therapeutic agents for psychiatric conditions (Chłoń-Rzepa et al., 2014).

Role in Synthesis Pathways

The structural framework of "this compound" serves as a pivotal intermediate in the synthesis of complex molecules. Research into the synthesis pathways involving similar purine derivatives has led to the development of novel compounds with enhanced biological activities. This is particularly evident in the synthesis of poly(glycolic acid-alt-l-aspartic acid) from morpholine derivatives, which demonstrates the versatility of these compounds in creating biodegradable polymers with potential medical applications (Wang & Feng, 1997).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZXPCHEIWPIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.